(2,5-Dichlorophenyl)methanesulfonyl chloride

Descripción general

Descripción

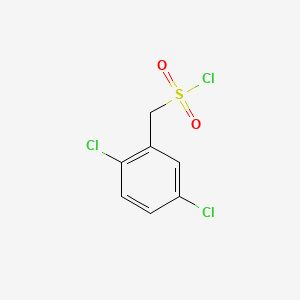

(2,5-Dichlorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S. It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms on the benzene ring and a methanesulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride typically involves the chlorination of (2,5-Dichlorophenyl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

(2,5-Dichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form (2,5-Dichlorophenyl)methanesulfonic acid and hydrochloric acid.

Reduction: It can be reduced to (2,5-Dichlorophenyl)methanesulfinic acid using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Sodium borohydride (NaBH4).

Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

(2,5-Dichlorophenyl)methanesulfonic acid: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

(2,5-Dichlorophenyl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl chloride groups for further functionalization.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (2,5-Dichlorophenyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which can further participate in biological processes.

Comparación Con Compuestos Similares

Similar Compounds

(3,5-Dichlorophenyl)methanesulfonyl chloride: Similar structure but with chlorine atoms at different positions on the benzene ring.

(4-Chlorophenyl)methanesulfonyl chloride: Contains only one chlorine atom on the benzene ring.

(2,4-Dichlorophenyl)methanesulfonyl chloride: Chlorine atoms at different positions compared to (2,5-Dichlorophenyl)methanesulfonyl chloride.

Uniqueness

This compound is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and the types of derivatives formed. This compound’s unique structure allows for specific interactions in chemical reactions, making it valuable in various applications.

Actividad Biológica

(2,5-Dichlorophenyl)methanesulfonyl chloride (CAS Number: 163295-71-4) is a chemical compound with significant potential in various biological applications. This compound is characterized by its unique structure, featuring two chlorine atoms positioned on the phenyl ring, which influences its reactivity and biological activity. The compound is primarily utilized as an intermediate in organic synthesis but has also garnered attention for its potential biological activities, including antimicrobial and antifungal properties.

- Molecular Formula : C7H5Cl3O2S

- Molecular Weight : 239.54 g/mol

- Physical State : Typically encountered as a colorless to pale yellow liquid.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The compound's mechanism of action appears to involve the inhibition of key enzymes and receptors that are essential for microbial growth and survival.

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective bactericidal properties.

- Antifungal Activity : The compound has also been evaluated for its antifungal potential against common pathogens such as Candida species. Results suggest that it can disrupt fungal cell membranes, leading to increased permeability and cell death.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as protoporphyrinogen oxidase, which is involved in heme biosynthesis. This inhibition leads to the accumulation of protoporphyrin IX, promoting the generation of reactive oxygen species (ROS) that can damage microbial cells.

- Cell Membrane Disruption : The compound's structure allows it to integrate into lipid membranes, altering their integrity and function, which is critical for both bacterial and fungal cells.

Comparative Studies

In comparison to similar compounds, this compound exhibits distinct biological properties due to the positioning of chlorine atoms on the phenyl ring. This structural specificity influences both its reactivity in chemical reactions and its interaction with biological targets.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, antifungal |

| (2,4-Dichlorophenyl)methanesulfonamide | Structure | Antimicrobial |

| (2,5-Dimethylphenyl)methanesulfonamide | Structure | Moderate antimicrobial |

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

- Results :

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

These results indicate a strong potential for use in developing new antimicrobial agents .

Study 2: Antifungal Activity

Another study focused on the antifungal activity against Candida albicans. The compound was found to have an IC50 value of 25 µg/mL, demonstrating significant efficacy in inhibiting fungal growth.

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIDMPXMRCSOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706465 | |

| Record name | (2,5-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-71-4 | |

| Record name | 2,5-Dichlorobenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.